molecular formula C9H19NO B076062 5-Nonanone, oxime CAS No. 14475-42-4

5-Nonanone, oxime

Cat. No. B076062
CAS RN: 14475-42-4
M. Wt: 157.25 g/mol
InChI Key: DFMZGZYTSBUWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nonanone oxime, also known as oxime-5, is an organic compound with the molecular formula C9H19NO. It is a colorless to pale yellow liquid with a characteristic odor. This oxime is widely used in scientific research as a reagent and intermediate in the synthesis of various organic compounds.

Scientific Research Applications

5-Nonanone oxime has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used as an intermediate in the synthesis of other oximes, which are important building blocks in organic chemistry.

Mechanism Of Action

The mechanism of action of 5-Nonanone oxime is not well understood. It is believed to act as a nucleophile, reacting with electrophilic compounds to form stable adducts. This reactivity makes it a useful reagent in organic synthesis.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 5-Nonanone oxime. It is not known to have any significant toxic effects, and it does not appear to have any specific biological activity.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Nonanone oxime in lab experiments is its reactivity as a nucleophile. This makes it a useful reagent in organic synthesis, particularly in the formation of stable adducts. However, its limited biological activity and lack of toxicological data may limit its usefulness in certain applications.

Future Directions

There are several future directions for research involving 5-Nonanone oxime. One area of interest is the development of new synthetic methods using this reagent. Another area is the investigation of its potential biological activity, which may lead to the development of new pharmaceuticals or agrochemicals. Additionally, further studies on its toxicological properties may be necessary to ensure its safe use in various applications.
Conclusion:
In conclusion, 5-Nonanone oxime is a versatile organic compound with a wide range of applications in scientific research. Its reactivity as a nucleophile makes it a useful reagent in organic synthesis, while its potential biological activity may lead to the development of new pharmaceuticals or agrochemicals. Further research is needed to fully understand its mechanism of action and toxicological properties, as well as to explore new synthetic methods and applications.

Synthesis Methods

The synthesis of 5-Nonanone oxime involves the reaction of nonanone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or potassium carbonate. The reaction proceeds via the formation of an intermediate imine, which is then hydrolyzed to yield the oxime. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified by distillation or recrystallization.

properties

CAS RN

14475-42-4

Product Name

5-Nonanone, oxime

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

N-nonan-5-ylidenehydroxylamine

InChI

InChI=1S/C9H19NO/c1-3-5-7-9(10-11)8-6-4-2/h11H,3-8H2,1-2H3

InChI Key

DFMZGZYTSBUWAH-UHFFFAOYSA-N

SMILES

CCCCC(=NO)CCCC

Canonical SMILES

CCCCC(=NO)CCCC

Other CAS RN

14475-42-4

Origin of Product

United States

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